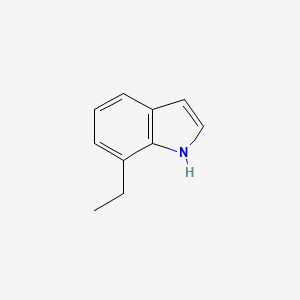

7-Ethylindole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIZLMYXLGYWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369212 | |

| Record name | 7-Ethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22867-74-9 | |

| Record name | 7-Ethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Ethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Ethylindole and Its Derivatives

Fischer Indole (B1671886) Synthesis Approaches

The Fischer indole synthesis, a reaction discovered in 1883 by Emil Fischer, is a cornerstone method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org This approach has been widely applied to the synthesis of 7-ethylindole derivatives.

A prominent route for creating the this compound core structure involves the Fischer indole synthesis using 2-ethylphenylhydrazine (or its hydrochloride salt) and 2,3-dihydrofuran. acs.orguq.edu.augoogle.com This reaction specifically yields 7-ethyltryptophol, a key intermediate for etodolac. acs.orgiosrjournals.org The process is known to be effective but can be complicated by the formation of numerous impurities and byproducts, which has prompted extensive research into process optimization. acs.orggoogle.com The reaction is typically conducted in various water-miscible solvents such as 1,4-dioxane, ethanol, or mixtures like methanol (B129727)/water. iosrjournals.orgamazonaws.com

To improve control, yield, and safety, the Fischer indole synthesis of 7-ethyltryptophol has been adapted to continuous flow reactor systems. acs.orgresearchgate.net These protocols allow for rapid heating to high temperatures (e.g., 150-180 °C) with very short residence times, often on the scale of seconds to minutes. researchgate.netresearchgate.net This precise control minimizes the degradation of intermediates and the formation of side products. nih.gov For instance, a microwave-assisted continuous flow process achieved a 78% net yield with a residence time of just 30 seconds. researchgate.netresearchgate.net Different setups have been explored, from simple single-pump reactors to more complex multi-pump systems for kilogram-scale production. researchgate.netnih.gov

Table 1: Comparison of Continuous Flow Protocols for 7-Ethyltryptophol Synthesis

| Reactants | Conditions | Solvent | Catalyst / Acid | Yield |

|---|---|---|---|---|

| 2-ethylphenylhydrazine HCl, 2,3-dihydrofuran | 150 °C, 3 min residence time | MeOH/H₂O (2:1) | TFA (0.25 equiv) | ~41% |

| 2-ethylphenylhydrazine, 4-hydroxybutanal | 180 °C, 30 sec residence time | Water/Ethylene (B1197577) Glycol | (HCl for reactant prep) | 78% |

| 2-ethylphenylhydrazine HCl, 2,3-dihydrofuran | 115 °C, ~2-6 min residence time | Ethylene Glycol/H₂O | H₂SO₄ (1.2 equiv) | 35-44% |

This table is generated based on data from multiple research findings. amazonaws.comresearchgate.netnih.gov

Detailed mechanistic studies of the Fischer indole synthesis of 7-ethyltryptophol have been conducted to understand and mitigate the formation of undesired byproducts. acs.orguq.edu.auresearchgate.net The reaction proceeds through the initial formation of a phenylhydrazone from 2-ethylphenylhydrazine and 4-hydroxybutyraldehyde (B1207772) (the hydrolyzed form of 2,3-dihydrofuran). wikipedia.orgnih.gov This intermediate undergoes a proton-catalyzed acs.orgacs.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org However, the reaction is plagued by the formation of several impurities that can cap the product yield at around 40-50% in some protocols. acs.orguq.edu.au Careful elucidation has identified various side products, and understanding their formation pathways is critical for optimizing reaction conditions to favor the desired product. acs.orguq.edu.au

Process intensification aims to develop more efficient, cost-effective, and environmentally benign manufacturing processes. In the context of this compound derivative synthesis, this has been achieved primarily through the adoption of continuous flow chemistry. acs.orgresearchgate.net The use of microreactors and flow systems allows for superior heat and mass transfer, enabling reactions to be run safely at higher temperatures and pressures than in traditional batch reactors. researchgate.net This leads to significantly shorter reaction times and often improved yields and selectivity. researchgate.net Microwave-assisted organic synthesis (MAOS) in a continuous flow setup is another key intensification strategy, providing rapid and homogeneous heating that can dramatically accelerate the reaction and suppress byproduct formation. researchgate.netnih.govsemanticscholar.org

Environmentally Friendly Vapour Phase Synthesis

Alternative synthetic routes are being explored to create indoles in a more environmentally friendly manner, avoiding the use of harsh liquid-phase acids and complex workups. researchgate.netresearchgate.net Vapour-phase catalysis presents a promising approach for industrial-scale production.

A novel, eco-friendly vapour-phase synthesis of this compound has been developed using readily available, non-hazardous, and low-cost starting materials: 2-ethylaniline (B167055) and ethylene glycol. researchgate.netresearchgate.net This reaction is performed at elevated temperatures in the presence of a heterogeneous catalyst. Catalysts such as copper chromite have been shown to be effective. researchgate.net The proposed reaction pathway involves a three-step sequence: the dehydrogenation of ethylene glycol to an aldehyde intermediate, followed by N-alkylation of 2-ethylaniline to form a Schiff's base, which then cyclizes to yield this compound. researchgate.net This method requires bifunctional catalysts with both dehydrogenating and weak-acid sites. researchgate.net Another patented vapor-phase process involves the dehydrocyclization of 2,6-diethylaniline (B152787) in the presence of steam over a catalyst at 500-700°C. google.com

Table 2: Key Data for Vapour-Phase Synthesis of this compound

| Reactants | Catalyst | Temperature | Key Finding |

|---|---|---|---|

| 2-ethylaniline, Ethylene Glycol | Copper Chromite | Lower Temperatures | Favorable for this compound formation. researchgate.net |

| 2-ethylaniline, 2,3-dihydrofuran | Copper Chromite | Higher Temperatures | Favored the formation of N-(2-ethylphenyl)pyrrole. researchgate.netuninsubria.it |

| 2,6-diethylaniline, Steam | Not specified | 500-700 °C | Achieved up to 78% conversion of the starting material. google.com |

This table is generated based on data from multiple research findings. researchgate.netgoogle.comuninsubria.it

Application of Bi-functional Catalysts (Dehydrogenating and Weak-Acid Active Sites)

The synthesis of this compound can be achieved through a dehydrogenative cyclization process requiring bi-functional catalysts. These catalysts possess both dehydrogenating capabilities and weak-acid active sites of the Lewis acid type. researchgate.net The proposed reaction pathway involves the dehydrogenation of a starting material, such as ethylene glycol, to form an intermediate like 2-hydroxyacetaldehyde. This intermediate then undergoes N-alkylation with 2-ethylaniline to form a Schiff's base, which subsequently cyclizes to yield this compound. researchgate.net This method highlights the necessity of a catalyst that can facilitate both the initial oxidation (dehydrogenation) and the subsequent acid-catalyzed cyclization steps. researchgate.net

Catalyst Systems: Copper Chromite and Copper Chromite/SiO₂

Copper chromite and its silica-supported variant, copper chromite/SiO₂, have been identified as effective catalysts for the synthesis of this compound. researchgate.net These catalysts provide the necessary bi-functional sites for the dehydrogenative cyclization reaction. researchgate.net A specific process for producing this compound involves the catalytic dehydrocyclization of 2,6-diethylaniline in the presence of steam and a copper chromite catalyst activated with barium oxide. google.com This reaction is conducted at temperatures between 500° and 700° C. google.com The resulting raw product, which may contain by-products with vinyl groups prone to polymerization, is then subjected to a partial hydrogenation step to obtain the final this compound product. google.com Raney nickel or precious metals are suitable catalysts for this hydrogenation step. google.com

Table 1: Catalyst Systems and Reaction Conditions for this compound Synthesis

| Catalyst | Precursor | Key Process | Temperature | Additional Notes |

|---|---|---|---|---|

| Bi-functional catalysts (dehydrogenating and weak-acid sites) | 2-ethylaniline and ethylene glycol | Dehydrogenative cyclization | Not specified | Involves formation of a Schiff's base intermediate. researchgate.net |

| Copper chromite (activated with barium oxide) | 2,6-diethylaniline | Catalytic dehydrocyclization in the presence of steam | 500-700°C | Followed by a partial hydrogenation step to purify the product. google.com |

| Copper chromite/SiO₂ | 2-ethylaniline and ethylene glycol | Dehydrogenative cyclization | Not specified | Provides both dehydrogenating and weak-acid active sites. researchgate.net |

Synthesis of this compound as a Starting Material for Etodolac Derivatives

This compound is a crucial starting material in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). osti.goviosrjournals.org The indole nucleus of this compound forms the core structure of the Etodolac molecule. Various synthetic routes have been developed that utilize this compound to construct the pyrano[3,4-b]indole ring system characteristic of Etodolac and its derivatives. osti.govgoogle.com

Four-Step Synthetic Process from this compound and Oxalyl Chloride

A known method for preparing Etodolac derivatives involves a four-step synthetic process starting with this compound and oxalyl chloride. osti.govgoogleapis.com This process begins with the reaction of this compound with oxalyl chloride to produce ethyl 7-ethyl-3-indolylglyoxylate. googleapis.com This intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final Etodolac derivative. osti.govgoogleapis.com This multi-step synthesis allows for the construction of the complex pyrano[3,4-b]indole structure of Etodolac. osti.gov

Cyclization Reactions with Borontrifluoride Diethyl Etherate

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a key reagent used to catalyze the cyclization step in the synthesis of Etodolac derivatives from this compound precursors. osti.govrsc.org It functions as a Lewis acid to promote the formation of the tetrahydropyran (B127337) ring fused to the indole core. osti.govmedcraveonline.com For instance, in a process for preparing Etodolac, the condensation of a this compound derivative with a β-keto ester is carried out in the presence of BF₃·OEt₂ in an anhydrous solvent like methylene (B1212753) chloride at room temperature. google.com This catalyzed cyclization is a critical step in forming the final drug structure. osti.govgoogle.com However, the toxicity and moisture sensitivity of boron trifluoride etherate can present challenges for industrial-scale production. google.com

Table 2: Synthesis of Etodolac Derivatives from this compound

| Starting Materials | Key Reagents/Steps | Intermediate/Product | Reference(s) |

|---|---|---|---|

| This compound, Oxalyl chloride | Four-step synthesis, including reduction and cyclization | Etodolac derivatives | osti.govgoogleapis.com |

| 7-Ethyltryptophol (derived from this compound), Methyl 3-oxopentanoate | Boron trifluoride diethyl etherate (catalyst) | Etodolac methyl ester | google.com |

Synthesis of Ethyl Indole-2-carboxylate (B1230498) Derivatives and Related Compounds

Ethyl indole-2-carboxylate is a versatile building block for the synthesis of a wide range of functionalized indole derivatives. mdpi.comorgsyn.org Various synthetic strategies exist for its preparation, including the Fischer indole synthesis from ethyl pyruvate (B1213749) phenylhydrazone and reductive cyclization of ethyl o-nitrophenylpyruvate. orgsyn.org Once formed, the ethyl indole-2-carboxylate can be further modified at the nitrogen atom, the 3-position, or the carboxylate group to generate a diverse library of indole-based compounds. mdpi.comclockss.org For example, N-alkylation can be achieved using alkyl halides in the presence of a base. mdpi.com

Nitrene Insertion Methodology for 7-Haloindole Carboxylates

The synthesis of specific halo-substituted indole carboxylates can be achieved through nitrene insertion reactions. rsc.org This methodology involves the generation of a reactive nitrene intermediate, which then undergoes an intramolecular C-H insertion to form the indole ring system. nih.govresearchgate.net For instance, functionalized indoles can be prepared from o-iodoanilines, which are first coupled with stannylated alkenes. rsc.org The resulting product is then converted to an azide, and subsequent photochemical generation of a nitrene leads to the formation of the indole ring via C-H insertion. rsc.org This approach provides a pathway to specifically substituted indoles, including those with halogen atoms at the 7-position, which are valuable intermediates in medicinal chemistry. researchgate.net

Intramolecular Cyclization of Aryl Free-Radicals at the C-7 Position

The synthesis of complex heterocyclic systems often involves intramolecular cyclization reactions. One such powerful strategy is the cyclization of aryl free-radicals generated at the C-7 position of ethyl indole-2-carboxylate derivatives. This methodology provides an effective route to construct new polycyclic structures, which are scaffolds for developing novel therapeutic agents. mdpi.comnih.gov

The duocarmycins are a class of natural products known for their potent antitumor activity, which stems from their ability to alkylate DNA. A key synthetic challenge in creating analogues of these compounds is the construction of their characteristic pyrrolo[3,2,1-ij]quinoline core. Research has demonstrated that intramolecular cyclization of an aryl radical generated at the C-7 position of specific ethyl indole-2-carboxylate precursors can successfully furnish a new class of duocarmycin analogues. mdpi.comnih.gov This strategic approach involves generating aryl free-radicals on ethyl indole-2-carboxylates that have N-allyl and propargylic groups. These appended groups act as radical acceptors, triggering the intramolecular cyclization to form the desired tricyclic system. mdpi.com The resulting compounds, formally ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives, are considered potential candidates for DNA alkylation, mimicking the biological activity of the natural duocarmycins. mdpi.com

The formation of the pyrroloquinoline ring system in this context proceeds through a 6-endo-trig cyclization mode. According to Baldwin's rules for ring closure, 6-endo-trig cyclizations are generally favored. libretexts.org In this specific reaction, the "6" indicates the formation of a six-membered ring. The term "endo" refers to the fact that the bond being broken during the ring formation is within the newly formed ring. "Trig" signifies that the electrophilic carbon being attacked is trigonal (sp² hybridized), as in an alkene or aromatic ring. scripps.edu

This particular synthetic strategy is notable because it successfully employs the less commonly favored 6-endo-trig pathway to achieve the desired molecular architecture. mdpi.comnih.gov The aryl radical, generated at the C-7 position of the indole, attacks the tethered N-allyl or propargylic group, leading to the formation of the new six-membered ring and completing the tricyclic core of the duocarmycin analogue. mdpi.com

Alkylation of Nitrogen in Ethyl Indol-2-carboxylate

The alkylation of the nitrogen atom in the indole ring is a fundamental transformation for creating a diverse range of functionalized indole derivatives. A successful method for the N-alkylation of ethyl indol-2-carboxylate involves the use of aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). mdpi.comresearchgate.net This approach allows for controlled reaction outcomes, yielding either the N-alkylated esters or the corresponding N-alkylated carboxylic acids by adjusting the reaction conditions. mdpi.com

The reaction of ethyl indol-2-carboxylate with alkylating agents like allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone at room temperature affords the N-alkylated esters in excellent yields. mdpi.com If the goal is to obtain the alkylated carboxylic acids directly, the amount of aqueous KOH can be increased, followed by refluxing the mixture for an hour. mdpi.com This method avoids the need to isolate the intermediate ester. In contrast, using other bases like sodium methoxide (B1231860) (NaOMe) in methanol can lead to transesterification instead of N-alkylation, while sodium ethoxide (NaOEt) often results in low yields of the desired N-alkylated products. mdpi.comresearchgate.net

Table 1: Conditions for Indole Nitrogen Alkylation This table is interactive. Click on the headers to sort the data.

| Alkylating Agent | Base/Solvent | Time (h) | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Allyl Bromide | aq. KOH / Acetone | 2 | 20 °C | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Benzyl Bromide | aq. KOH / Acetone | 2 | 20 °C | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

| Amyl Bromide | aq. KOH / Acetone | 8 | 20 °C | Ethyl 1-pentyl-1H-indole-2-carboxylate | - |

| Allyl Bromide | aq. KOH / Acetone | 1 | Reflux | 1-Allyl-1H-indole-2-carboxylic acid | High |

| Benzyl Bromide | aq. KOH / Acetone | 1 | Reflux | 1-Benzyl-1H-indole-2-carboxylic acid | High |

Data sourced from Boraei et al. (2016). mdpi.com

Hydrazinolysis and Formation of Indol-2-carbohydrazide Derivatives

Indol-2-carbohydrazides are valuable intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activities. These derivatives are readily prepared through the hydrazinolysis of the corresponding esters, such as ethyl indol-2-carboxylate. mdpi.comresearchgate.net The reaction involves treating the ester with hydrazine (B178648) hydrate, typically in ethanol, and heating the mixture. nih.gov This process efficiently converts the ester functional group into a carbohydrazide (B1668358) moiety (-CONHNH₂). mdpi.com

The resulting indol-2-carbohydrazide can then serve as a versatile building block. For example, it can be reacted with a variety of aromatic aldehydes and ketones in ethanol, often with an acid catalyst like acetic acid, to form hydrazone derivatives. mdpi.comresearchgate.net These subsequent reactions open pathways to more complex, functionalized indole-based structures. mdpi.com

Table 2: Synthesis of Indol-2-carbohydrazide and Subsequent Derivatives This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent | Product |

|---|---|---|

| Ethyl indol-2-carboxylate | Hydrazine Monohydrate | 1H-Indole-2-carbohydrazide |

| 1H-Indole-2-carbohydrazide | D-glucose | N′-β-d-glucopyranosyl-1H-indole-2-carbohydrazide |

| 1H-Indole-2-carbohydrazide | Indole-3-carboxaldehyde | N′-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide |

| 1H-Indole-2-carbohydrazide | Pyridine-3-carboxaldehyde | N′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide |

| 1H-Indole-2-carbohydrazide | 2′-Aminoacetophenone | N′-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide |

Data sourced from Boraei et al. (2016). mdpi.com

Based on a comprehensive review of available scientific literature, a detailed analysis of this compound focusing on the specific advanced characterization and spectroscopic techniques as requested in the outline could not be compiled. The existing research on this compound primarily investigates its properties and performance as a promising Liquid Organic Hydrogen Carrier (LOHC). researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netdoi.orgresearchgate.netuni-erlangen.deacs.orgdntb.gov.uadntb.gov.ua

While techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and Density Functional Theory (DFT) calculations are mentioned in studies, they are applied in the context of its hydrogenation/dehydrogenation kinetics and catalyst characterization rather than a fundamental, detailed spectroscopic and molecular orbital analysis of the this compound molecule itself. researchgate.netresearchgate.netresearchgate.net

Specifically, dedicated studies providing the following for this compound are not available in the public domain:

Vibrational Spectroscopic Investigations: No articles were found presenting experimental FT-IR and FT-Raman spectra alongside a detailed comparison with theoretically calculated wavenumbers.

Potential Energy Distribution (PED) Analysis: A PED analysis, which provides a precise assignment of vibrational modes, has not been published for this compound.

Detailed Molecular Orbital and NBO Analysis: While DFT has been used to calculate reaction energies, a comprehensive analysis of the HOMO-LUMO gap in the context of chemical stability and a full Natural Bond Orbital (NBO) analysis detailing hyperconjugative interactions and charge delocalization for the standalone molecule are not present in the available literature.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline without the foundational research data.

Advanced Characterization Techniques and Spectroscopic Analysis

Natural Bond Orbital (NBO) Analysis

Charge Delocalization Investigations

Charge delocalization is a fundamental electronic property of the indole (B1671886) ring system, significantly influencing its reactivity and molecular interactions. In the indole scaffold, the lone pair of electrons on the nitrogen atom participates in the π-electron system, leading to a π-excessive or electron-rich heterocycle. bhu.ac.in This delocalization spreads electron density across the bicyclic structure.

Computational studies on related indole derivatives, such as Indole-7-carboxyaldehyde (I7C), utilize Mulliken charge analysis and Natural Bond Orbital (NBO) analysis to quantify this charge distribution. arxiv.orgarxiv.org For instance, analysis of the indole radical shows that spin density is delocalized, being centered not just on the nitrogen but also on carbon atoms within the ring structure (specifically C4, C6, and C8). copernicus.org In 7-Ethylindole, the ethyl group at the C-7 position acts as a weak electron-donating group, further influencing the electron density distribution within the benzene (B151609) portion of the indole core. This intramolecular charge transfer (ICT) is a key factor in determining the molecule's chemical behavior and is crucial for understanding its optical and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and understanding its intermolecular interaction patterns. mdpi.comucsb.edu The MEP map illustrates the electrostatic potential on the molecule's surface, typically defined by an electron density contour. mdpi.com

For indole derivatives, MEP analysis reveals distinct regions of positive and negative potential. In a related compound, Indole-7-carboxyaldehyde, the region around the -NH group of the pyrrole (B145914) ring shows a negative electrostatic potential, while areas near the electron-withdrawing carboxyl group are positive. arxiv.org For this compound, the MEP surface would similarly show a region of negative potential (color-coded red) over the π-system of the pyrrole ring and near the nitrogen atom, indicating its electron-rich character. The hydrogen atom on the nitrogen, in contrast, would exhibit a positive potential (color-coded blue), making it a potential hydrogen bond donor.

The MEP map serves as a reliable predictor of chemical reactivity. temple.edu Regions of negative potential are susceptible to electrophilic attack, as they represent areas of high electron density. walisongo.ac.id Conversely, regions of positive potential are prone to nucleophilic attack.

In this compound, the MEP would predict the following:

Electrophilic Attack: The most negative potential is expected to be localized around the C-3 position of the pyrrole ring, which is the preferred site for electrophilic substitution in indoles. bhu.ac.in This is because the intermediate cation formed by attack at C-3 is highly stabilized by charge delocalization involving the nitrogen atom's lone pair. bhu.ac.in

Nucleophilic Interaction: The most positive potential is associated with the N-H proton, making it the primary site for interactions with nucleophiles or for hydrogen bonding. arxiv.org The ethyl group itself would have a largely neutral to slightly positive potential distributed over its hydrogen atoms.

Electronic Absorption Spectra (TD-DFT Methods)

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for calculating the electronic absorption spectra of molecules. respectprogram.org It predicts the excitation energies (corresponding to absorption wavelengths), oscillator strengths (f), and nature of electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comijcce.ac.ir

Studies on the parent indole molecule using TD-DFT provide a benchmark for understanding the electronic spectrum of this compound. mdpi.com The primary absorption bands of indole are due to π→π* transitions. The ethyl substituent at position 7 is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole, due to its mild electron-donating effect.

Table 1: Representative Calculated UV Absorption Data for Indole (Vapor Phase) Data adapted from a computational study on indole as a reference for this compound's expected spectral properties. mdpi.com

| Excited State | Energy (eV) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|

| S1 | 4.41 | 0.015 | π → π* |

| S2 | 4.65 | 0.118 | π → π* |

| S3 | 5.51 | 0.001 | π → π* |

Static and Dynamic Nonlinear Optical (NLO) Responses

Organic molecules with extended π-conjugation and intramolecular charge transfer characteristics, like indole derivatives, are of significant interest for their nonlinear optical (NLO) properties. arxiv.orgmdpi.com NLO materials can alter the properties of light and have applications in technologies like optical data storage and telecommunications. mdpi.com The NLO response is governed by how the molecule's charge distribution is distorted by an external electric field.

The NLO response of a molecule is quantified by its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. A high hyperpolarizability value, particularly β, is indicative of a strong NLO response. nih.gov These properties are directly related to the ease of electron delocalization within the molecule; a smaller HOMO-LUMO energy gap often correlates with larger polarizability and hyperpolarizability values. nih.govresearchgate.net

Table 2: Calculated NLO Properties for Indole-7-carboxyaldehyde (I7C) as a Reference Compound Data from a computational study on I7C, presented here to illustrate the NLO potential of the indole-7-substituted scaffold. arxiv.org

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.09 | Debye |

| Mean Polarizability (α) | 18.06 x 10-24 | esu |

The surrounding medium can significantly influence the NLO properties of a molecule. researchgate.net The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a computational approach used to simulate the effects of a solvent on molecular properties. scielo.org.coresearchgate.net

For many organic NLO molecules, moving from a non-polar solvent to a polar solvent increases the values of the dipole moment, polarizability, and hyperpolarizability. innovareacademics.inredalyc.orginnovareacademics.in This is because the reaction field of the polar solvent can stabilize the charge-separated excited states, thereby enhancing the intramolecular charge transfer process that drives the NLO response. researchgate.net It is therefore anticipated that the polarizability and hyperpolarizability of this compound would increase with increasing solvent polarity.

Photoelectron Spectroscopy (Valence and Core-Level)

Photoelectron spectroscopy (PES) is a powerful technique used to determine the ionization potentials of molecules, providing direct insight into the energies of molecular orbitals. tandfonline.com This technique involves irradiating a sample with high-energy photons and measuring the kinetic energy of the emitted electrons. tandfonline.com For a molecule like this compound, PES would reveal the electronic structure of both its valence and core orbitals. The valence spectrum, typically studied with He(I) or He(II) UV radiation, provides information about the outermost orbitals involved in chemical bonding and the indole ring's characteristic π-system. tandfonline.com Core-level spectra, requiring higher energy X-rays, probe the electrons tightly bound to each atom (carbon and nitrogen), offering element-specific information about the chemical environment. units.it

VUV and Soft X-ray Radiation Studies

The investigation of gaseous indole derivatives using Vacuum Ultraviolet (VUV) and soft X-ray radiation is crucial for a complete understanding of their electronic properties. units.it VUV radiation is employed to probe the valence band, which for this compound would consist of a series of overlapping bands corresponding to ionization from its π and σ molecular orbitals. units.it Soft X-ray radiation is utilized to access the core-level electrons (C 1s and N 1s). synchrotron.org.au

Studies on similar molecules, such as indole and its substituted forms, have demonstrated that synchrotron-based soft X-ray spectroscopy can provide high-resolution data, revealing subtle shifts in core-level binding energies due to the specific chemical environment of each atom. ru.nlnffa.eu For this compound, one would expect distinct C 1s signals for the ethyl group carbons versus those in the aromatic indole core.

Ab Initio Electron Propagator and DFT Calculations

In the absence of direct experimental spectra for this compound, theoretical calculations are indispensable. Ab initio ("from the beginning") methods, such as electron propagator theory, and Density Functional Theory (DFT) are the primary computational tools for predicting electronic structures and spectroscopic properties. nih.govnih.gov

Ab initio electron propagator methods can accurately predict the ionization energies of molecules. researchgate.net For indole derivatives, methods like the Outer Valence Green's Function (OVGF) have proven effective in calculating the outer valence band photoemission spectra. units.itnih.gov

DFT has become a standard method for calculating a wide range of molecular properties, including optimized geometries and orbital energies. ijcce.ac.ir Hybrid functionals, such as B3LYP, are often used to predict ionization potentials and electron affinities. researchgate.netchemrxiv.org For this compound, DFT calculations would be the first step to model its ground state geometry and molecular orbital energy levels, which can then be used to simulate its photoelectron spectrum. These theoretical results are often compared with experimental data from related molecules to ensure their validity. mdpi.com

Table 1: Predicted Ionization Energies for Indole Derivatives (Theoretical) This table presents a hypothetical structure for reporting predicted ionization energies for this compound, based on computational methods applied to similar compounds. Actual values for this compound would require specific calculations.

| Molecular Orbital | Predicted Vertical Ionization Energy (eV) - P3+ Model |

| π (HOMO) | Value |

| π | Value |

| nN (Nitrogen lone pair) | Value |

| σ | Value |

Note: The values in this table are placeholders and would need to be generated from specific DFT or ab initio calculations for this compound.

Analysis of Doubly Ionized States

The study of doubly ionized states, or dications, provides deeper insights into electron correlation effects. These states can be accessed and analyzed using techniques like Auger spectroscopy, which is often performed in conjunction with core-level photoemission. units.it When a core electron is ejected, the resulting core-hole can be filled by an outer electron, with the excess energy being transferred to another electron, which is then ejected (the Auger electron). The analysis of the Auger electron's kinetic energy spectrum reveals information about the energy levels of the doubly ionized molecule.

For the parent indole molecule, the appearance potential for double ionization has been determined to be approximately 21.8 ± 0.2 eV. units.it Theoretical analysis has identified these states as consisting of overlapping singlet and triplet states, primarily formed by removing two electrons from the highest occupied molecular orbitals. units.itnih.gov A similar investigation for this compound would involve measuring its Auger spectrum and performing high-level theoretical calculations to identify the character and energy of its dicationic states.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution reactions. bhu.ac.inwikipedia.org The reactivity is a result of the lone pair of electrons on the nitrogen atom participating in the π-electron system, which encompasses ten electrons across the bicyclic structure. bhu.ac.in

The preferred site for electrophilic attack on the indole nucleus is the C-3 position of the pyrrole (B145914) ring. bhu.ac.inwikipedia.orgniscpr.res.in This position is significantly more reactive, estimated to be 10¹³ times more reactive than benzene (B151609). wikipedia.org The high nucleophilicity of the C-3 position is attributed to the stability of the resulting intermediate cation. When an electrophile attacks at C-3, the positive charge on the intermediate can be effectively delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.inquora.com

In the case of 7-Ethylindole, the ethyl group at the C-7 position is an electron-donating group. This group further enhances the electron density of the indole nucleus, though its primary influence on regioselectivity within the pyrrole ring is less pronounced than the inherent reactivity of the C-3 position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C-3 position. For instance, the amidation of 7-methylindole, a closely related compound, proceeds efficiently at the C-3 position. nih.gov

If the C-3 position is already occupied by a substituent, electrophilic attack will then preferentially occur at the C-2 position. bhu.ac.inchim.it While substitution at C-2 is less favored because it disrupts the aromaticity of the benzene ring in one of its resonance structures, it becomes the next most reactive site. bhu.ac.in Should both the C-2 and C-3 positions be blocked, electrophilic substitution can take place on the carbocyclic ring, typically at the C-6 position. bhu.ac.inarsdcollege.ac.in

In the presence of strong acids, indole and its derivatives undergo protonation. However, the kinetically and thermodynamically favored site of protonation is not the nitrogen atom, but the C-3 carbon. bhu.ac.inwikipedia.orgrsc.org Protonation at C-3 gives rise to a stable 3H-indolium cation, which preserves the aromaticity of the fused benzene ring. bhu.ac.in In contrast, protonation at the N-1 position would disrupt the aromatic system. nih.gov Theoretical and experimental studies have confirmed that the C-3 protonated isomer is the most stable. nih.gov This propensity for C-3 protonation is a key factor in the sensitivity of many indole compounds to acidic conditions. wikipedia.org If the C-3 position is exhaustively protonated in strongly acidic media, subsequent electrophilic attack may be redirected to the C-5 position. wikipedia.org

Radical Cyclization Reactions

This compound derivatives can participate in radical cyclization reactions, a powerful method for constructing complex polycyclic structures. These reactions typically involve the generation of a radical species which then attacks another part of the molecule in an intramolecular fashion.

Aryl radicals are highly reactive intermediates that can be generated through various methods. rsc.orgrsc.orgwikipedia.org In the context of this compound derivatives, a common strategy involves the use of a precursor such as a 7-bromo derivative. mdpi.com The aryl radical at the C-7 position can be generated from ethyl 7-bromoindole-2-carboxylate using radical initiators like tributyltin hydride ((Bu)₃SnH) and azobisisobutyronitrile (AIBN) under reflux conditions. mdpi.com This method provides a reliable entry point for subsequent intramolecular reactions. mdpi.com The generation of such radicals is a key step, enabling the formation of new carbon-carbon bonds. thieme-connect.de

Once the aryl radical is generated at the C-7 position of an appropriately substituted this compound, it can undergo intramolecular cyclization. Research on ethyl indole-2-carboxylates bearing N-allyl or N-propargylic groups has shown that the C-7 aryl radical triggers cyclization to form new ring systems. mdpi.comnih.gov

Notably, this cyclization has been observed to proceed via a 6-endo-trig pathway. mdpi.comnih.gov According to Baldwin's rules for ring closure, 6-endo-trig cyclizations are generally considered less favorable than exo cyclizations. rsc.org However, in this specific system, the aryl radical attacks the internal carbon of the allyl or propargyl group, leading to the formation of a six-membered ring. This reaction furnishes novel pyrrolo[3,2,1-ij]quinoline derivatives, which are analogues of the duocarmycin class of natural products. mdpi.com The reaction proceeds smoothly in good yield when conducted in refluxing dry benzene. mdpi.com While 5-exo cyclizations are often kinetically preferred, catalyst and substrate control can favor the 6-endo pathway, as demonstrated in various heterocyclic systems. rsc.orgbeilstein-journals.orgacs.org

Hydrogenation and Dehydrogenation Kinetics

This compound has been identified as a promising liquid organic hydrogen carrier (LOHC) due to its favorable physical properties and hydrogen storage capacity of 5.23 wt%. researchgate.net The kinetics of its hydrogenation and the dehydrogenation of its perhydrogenated form, octahydro-7-ethylindole, are crucial for its application in hydrogen storage technologies. researchgate.netrsc.orgbuct.edu.cn

The hydrogenation of this compound (7-EID) to octahydro-7-ethylindole (8H-7-EID) has been studied using a commercial 5 wt% Ru/Al₂O₃ catalyst. researchgate.net The reaction rate shows a positive correlation with temperature. The apparent activation energy for the hydrogenation process was calculated to be 51.5 kJ/mol. researchgate.net

The reverse process, the dehydrogenation of 8H-7-EID, is typically carried out over a 5 wt% Pd/Al₂O₃ catalyst at temperatures between 170–200 °C. researchgate.net Complete dehydrogenation can be achieved, and the apparent activation energy for this reaction was determined to be 101.9 kJ/mol. researchgate.netdoi.org The difference in kinetics compared to other indole derivatives, such as N-ethylindole (126.7 kJ/mol), is attributed to steric effects influencing the adsorption and desorption on the catalyst surface. doi.org

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Catalyst | 5 wt% Ru/Al₂O₃ | - | researchgate.net |

| Temperature Range | 120–160 °C | - | researchgate.net |

| H₂ Pressure Range | 5–8 MPa | - | researchgate.net |

| Apparent Activation Energy | 51.5 kJ/mol | - | researchgate.net |

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Catalyst | 5 wt% Pd/Al₂O₃ | - | researchgate.net |

| Temperature Range | 170–200 °C | - | researchgate.net |

| Apparent Activation Energy | 101.9 kJ/mol | - | researchgate.netdoi.org |

| Time for Full Dehydrogenation | 270 min | at 190 °C | researchgate.net |

Catalytic Hydrogenation of this compound to Octahydro-7-ethylindole (8H-7-EID)

The hydrogenation of this compound results in the formation of its fully saturated counterpart, octahydro-7-ethylindole. This process is a key step in the use of this compound as a Liquid Organic Hydrogen Carrier (LOHC).

A commonly employed and effective catalyst for the hydrogenation of this compound is 5 wt% Ruthenium on an alumina (B75360) support (Ru/Al₂O₃). researchgate.net This catalyst facilitates the addition of hydrogen atoms across the double bonds of the indole ring structure. Other catalysts, such as Raney nickel, have also been utilized for the hydrogenation of related indole structures, suggesting potential applicability for this compound as well. google.com

The hydrogenation of this compound is typically carried out under specific temperature and pressure conditions to ensure efficient conversion to octahydro-7-ethylindole. The reaction is generally conducted within a temperature range of 120–160 °C and a hydrogen pressure range of 5–8 MPa. researchgate.net Research indicates a positive correlation between the reaction temperature and the rate of hydrogenation. researchgate.net However, the reaction rate shows minimal dependence on hydrogen pressure once it exceeds 6 MPa. researchgate.net The apparent activation energy for the hydrogenation of this compound over a 5 wt% Ru/Al₂O₃ catalyst has been estimated to be 51.5 kJ/mol. researchgate.net

Table 1: Reaction Parameters for the Catalytic Hydrogenation of this compound

| Parameter | Value | Source |

| Catalyst | 5 wt% Ru/Al₂O₃ | researchgate.net |

| Temperature | 120–160 °C | researchgate.net |

| H₂ Pressure | 5–8 MPa | researchgate.net |

| Apparent Activation Energy | 51.5 kJ/mol | researchgate.net |

Catalytic Dehydrogenation of 8H-7-EID to this compound

The reverse reaction, the dehydrogenation of octahydro-7-ethylindole, releases the stored hydrogen, regenerating the aromatic this compound. This step is crucial for the release of hydrogen in LOHC systems.

For the dehydrogenation of octahydro-7-ethylindole, a 5 wt% Palladium on alumina (Pd/Al₂O₃) catalyst has been shown to be effective. researchgate.net Supported palladium catalysts are well-regarded for their efficiency in the dehydrogenation of N-heterocyclic LOHC compounds. semanticscholar.org

The dehydrogenation of octahydro-7-ethylindole is typically performed at temperatures ranging from 170–200 °C. researchgate.net Studies have demonstrated that complete dehydrogenation to this compound can be achieved within 270 minutes at a temperature of 190 °C. researchgate.net The apparent activation energy for this dehydrogenation process over a 5 wt% Pd/Al₂O₃ catalyst has been calculated to be 101.9 kJ/mol. researchgate.netdoi.org

Table 2: Reaction Parameters for the Catalytic Dehydrogenation of Octahydro-7-ethylindole

| Parameter | Value | Source |

| Catalyst | 5 wt% Pd/Al₂O₃ | researchgate.net |

| Temperature | 170–200 °C | researchgate.net |

| Apparent Activation Energy | 101.9 kJ/mol | researchgate.netdoi.org |

Liquid Organic Hydrogen Carrier (LOHC) Applications

This compound has been identified as a promising new member of the Liquid Organic Hydrogen Carrier (LOHC) family. researchgate.net LOHC systems are considered a viable solution for the storage and transport of hydrogen, addressing challenges such as the low volumetric energy density of hydrogen gas. mdpi.comnih.gov The key principle of an LOHC system involves the catalytic hydrogenation of a hydrogen-lean organic molecule (like this compound) to a hydrogen-rich form (octahydro-7-ethylindole) for storage and transport. The hydrogen is then released through catalytic dehydrogenation when needed. mdpi.com

This compound possesses several favorable characteristics for LOHC applications, including a low melting point of -14 °C and a respectable hydrogen storage capacity of 5.23 wt%. researchgate.net Its ability to undergo efficient and reversible hydrogenation and dehydrogenation under relatively moderate conditions makes it a competitive candidate among other indole-based LOHCs. researchgate.netmdpi.com The hydrogen released from the dehydrogenation of octahydro-7-ethylindole has been found to be of high purity, suitable for use in applications such as proton exchange membrane (PEM) fuel cells. researchgate.net

Role in Liquid Organic Hydrogen Carrier (LOHC) Systems

This compound has emerged as a noteworthy compound in the field of Liquid Organic Hydrogen Carrier (LOHC) systems, which are instrumental for the safe and efficient storage and transportation of hydrogen. nih.govmdpi.com These systems involve the reversible catalytic hydrogenation and dehydrogenation of a liquid organic molecule. mdpi.com

Hydrogen Content and Release Characteristics

This compound (7-EID) is recognized as a promising LOHC material, possessing a commendable gravimetric hydrogen storage capacity of 5.23 wt%. researchgate.net A key advantage of 7-EID is its low melting point of -14 °C, which keeps it in a liquid state over a wide range of operating temperatures. researchgate.net The process involves the hydrogenation of 7-EID to its perhydrogenated form, octahydro-7-ethylindole (8H-7-EID), and the subsequent release of hydrogen through dehydrogenation. researchgate.net

The hydrogenation of 7-EID has been successfully carried out using a commercial 5 wt% Ru/Al2O3 catalyst at temperatures between 120–160 °C and hydrogen pressures of 5–8 MPa. researchgate.net The rate of this reaction increases with temperature. researchgate.net For the dehydrogenation process, which releases the stored hydrogen, a 5 wt% Pd/Al2O3 catalyst is employed at temperatures ranging from 170–200 °C. researchgate.net Complete dehydrogenation of 8H-7-EID back to 7-EID can be achieved within 270 minutes at 190 °C. researchgate.net The apparent activation energy for the hydrogenation of 7-EID is 51.5 kJ/mol, while for the dehydrogenation of 8H-7-EID, it is 101.9 kJ/mol. researchgate.net

Hydrogenation and Dehydrogenation Parameters for this compound

| Parameter | Value | Conditions / Catalyst |

|---|---|---|

| Hydrogen Content | 5.23 wt% | - |

| Melting Point | -14 °C | - |

| Hydrogenation Temperature | 120–160 °C | 5 wt% Ru/Al2O3 |

| Hydrogenation Pressure | 5–8 MPa | |

| Dehydrogenation Temperature | 170–200 °C | 5 wt% Pd/Al2O3 |

| Full Dehydrogenation Time | 270 min at 190 °C | |

| Hydrogenation Activation Energy | 51.5 kJ/mol | - |

| Dehydrogenation Activation Energy | 101.9 kJ/mol | - |

Purity of Liberated Hydrogen for Fuel Cells

A critical factor for the viability of LOHC systems is the purity of the hydrogen released, especially for applications in proton exchange membrane (PEM) fuel cells, which are highly sensitive to impurities. researchgate.netstargatehydrogen.com Research has demonstrated that the hydrogen liberated from the dehydrogenation of octahydro-7-ethylindole is of high purity, meeting the stringent requirements for PEM fuel cells. researchgate.net For automotive applications, standards such as those from SAE require hydrogen gas purity levels of 99.97%. google.com Even minute levels of impurities, such as 0.2 ppm of carbon monoxide, can cause irreversible damage to the platinum catalyst in PEM fuel cells. stargatehydrogen.com

Catalyst Development for Hydrogenation and Dehydrogenation

The efficiency of the LOHC cycle heavily relies on the performance of the catalysts used for both hydrogenation and dehydrogenation. For the hydrogenation of this compound, ruthenium-based catalysts, specifically 5 wt% Ru/Al2O3, have proven effective. researchgate.net In the broader context of N-heterocyclic LOHCs, Ru-based supported catalysts are commonly used for hydrogenation studies. researchgate.net

For the dehydrogenation of the hydrogen-rich carrier, octahydro-7-ethylindole, palladium-based catalysts are favored. A 5 wt% Pd/Al2O3 catalyst has been shown to facilitate complete hydrogen release. researchgate.net The development of efficient and robust catalysts is a continuous area of research, with a focus on improving reaction kinetics, reducing operating temperatures, and ensuring long-term stability over multiple cycles. nih.govacs.org

Micro-kinetic Modelling and Computational Fluid Dynamics (CFD)

To optimize the design and operation of LOHC reactors, researchers are increasingly turning to advanced modeling techniques. Micro-kinetic modeling helps in understanding the fundamental reaction steps and kinetics of the hydrogenation and dehydrogenation processes on the catalyst surface. acs.org

Computational Fluid Dynamics (CFD) is another powerful tool used to simulate the complex interplay of fluid flow, heat transfer, and chemical reactions within the reactor. tudelft.nliscre28.org CFD models can provide detailed insights into the distribution of temperature, flow, and species concentration, which are crucial for designing efficient LOHC dehydrogenation reactors. tudelft.nliscre28.org While still an emerging area for this compound specifically, the application of these models to other LOHC systems like dibenzyltoluene demonstrates their potential to enhance reactor performance and hydrogen yield. iscre28.org

Integration with AI, Machine Learning, and Artificial Neural Networks in LOHC Research

Precursor in Synthesis of Advanced Heterocyclic Compounds

Beyond its application in hydrogen storage, this compound also serves as a valuable precursor in the synthesis of more complex heterocyclic compounds. researchgate.net Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. mdpi.com

This compound can be synthesized through various methods, including the catalytic dehydrocyclization of 2,6-diethylaniline (B152787). google.com It is also produced from 2-ethylaniline (B167055) and ethylene (B1197577) glycol at lower temperatures using copper chromite catalysts. researchgate.net The reaction pathway for this synthesis has been proposed, highlighting the role of the catalyst. researchgate.netresearchgate.net

Furthermore, this compound is a key starting material for synthesizing 7-ethyl tryptophol (B1683683), an important intermediate in the production of the drug Etodolac. google.com This synthesis avoids the use of more costly or problematic reagents and processes associated with other synthetic routes like the Fischer indole synthesis. google.com

Applications of 7 Ethylindole and Its Derivatives in Advanced Materials and Catalysis

Development of Nitrogen-Containing Heterocyclic Compounds

The indole (B1671886) scaffold, characterized by its fused benzene (B151609) and pyrrole (B145914) rings, serves as a foundational structure in organic synthesis. 7-Ethylindole, as a substituted indole, is a versatile building block for creating more complex, polycyclic, and functionalized nitrogen-containing heterocyclic compounds. chemimpex.com These derived structures are of significant interest in the fields of materials science and catalysis due to their unique electronic and structural properties. The development of new heterocyclic systems from this compound often involves strategic chemical transformations, including intramolecular cyclizations, cycloaddition reactions, and hydrogenation, to yield compounds with tailored functionalities.

One key strategy involves the intramolecular cyclization of radical species generated from 7-substituted indole derivatives. Research has shown that aryl free radicals, generated at the C-7 position of ethyl indole-2-carboxylate (B1230498) derivatives bearing an N-allyl group, can undergo intramolecular cyclization. mdpi.comnih.gov This process, often initiated by reagents like tributyltin hydride ((Bu)3SnH) and an initiator such as azobisisobutyronitrile (AIBN), leads to the formation of novel, fused heterocyclic systems. mdpi.com Specifically, this radical cyclization proceeds through a 6-endo-trig pathway to furnish ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives, a new class of compounds analogous to the duocarmycins. mdpi.comnih.gov This method demonstrates how the 7-position of the indole ring can be used as an anchor point to construct additional fused rings, transforming the basic indole structure into a more complex quinoline-based system. mdpi.com

Another powerful method for expanding the heterocyclic framework of indoles is the Diels-Alder reaction, which can be used to synthesize carbazole (B46965) derivatives. beilstein-journals.orgmetu.edu.tr Carbazoles, which feature a central pyrrole ring fused between two benzene rings, have applications in optoelectronic materials. metu.edu.tr The general approach involves the reaction of an indole-based diene with a suitable dienophile. metu.edu.tr For instance, indole-substituted chalcones can serve as the diene component in a p-TsOH-catalyzed Diels-Alder reaction, which, followed by an aromatization step using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields polyfunctionalized carbazoles. beilstein-journals.org While specific studies often use N-methyl or bromo-substituted indoles, the methodology is applicable to this compound for the development of ethyl-substituted carbazoles for advanced material applications. beilstein-journals.orgmetu.edu.tr

In the context of advanced materials for energy storage, this compound is developed into its fully hydrogenated derivative, octahydro-7-ethylindole. This transformation is central to its function as a Liquid Organic Hydrogen Carrier (LOHC), a material designed for the safe storage and transport of hydrogen. researchgate.net The development of octahydro-7-ethylindole is achieved through catalytic hydrogenation of this compound, typically using a ruthenium on alumina (B75360) (Ru/Al2O3) catalyst under hydrogen pressure. researchgate.net The resulting saturated heterocyclic compound, octahydro-7-ethylindole, can later release the stored hydrogen through a catalytic dehydrogenation reaction over a palladium on alumina (Pd/Al2O3) catalyst, regenerating the original this compound. researchgate.net This reversible synthesis and decomposition of octahydro-7-ethylindole represents a critical development of a nitrogen-containing heterocycle for a high-performance material application. researchgate.net

Table 1: Synthesis of Nitrogen-Containing Heterocyclic Compounds from this compound Derivatives

| Starting Material | Reaction Type | Key Reagents / Catalyst | Resulting Heterocycle | Application / Significance | Source(s) |

| N-allyl-7-iodo-ethyl indole-2-carboxylate | Radical Cyclization (6-endo-trig) | (Bu)3SnH, AIBN | Ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate | Synthesis of novel fused heterocyclic systems | mdpi.com, nih.gov |

| This compound (proposed) | Diels-Alder Reaction & Aromatization | Chalcones, p-TsOH, DDQ | Ethyl-substituted Carbazole | Development of functional materials for optoelectronics | beilstein-journals.org, metu.edu.tr |

| This compound | Catalytic Hydrogenation | H₂, 5 wt% Ru/Al₂O₃ | Octahydro-7-ethylindole | Advanced material for hydrogen energy storage (LOHC) | researchgate.net |

| Octahydro-7-ethylindole | Catalytic Dehydrogenation | 5 wt% Pd/Al₂O₃ | This compound | Release of stored hydrogen, regeneration of the LOHC | researchgate.net |

Pharmacological and Biological Research Perspectives on 7 Ethylindole Derivatives

Anti-inflammatory Activity

Derivatives of 7-ethylindole have been investigated for their potential to modulate inflammatory pathways, offering promise for the development of new anti-inflammatory agents. mdpi.combiosynth.com

In the quest for novel anti-inflammatory drugs, researchers have designed and synthesized a series of indole-2-one and 7-aza-2-oxindole derivatives. nih.gov These compounds were developed based on the structure of tenidap (B1681256), a known anti-inflammatory agent. The design strategy involved replacing the thiophene (B33073) ring of tenidap with phenyl or heterocyclic rings and introducing a 7-aza-2-oxindole scaffold. nih.gov Additionally, the linker between the phenyl and indole-2-one moieties was modified with an amino group. nih.gov This synthetic approach led to the creation of thirty new derivatives for evaluation. nih.gov

The anti-inflammatory potential of these synthesized indole-2-one and 7-aza-2-oxindole derivatives was assessed by measuring their ability to inhibit the release of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov Specifically, the inhibitory effects on tumor necrosis factor (TNF)-α and interleukin (IL)-6 were evaluated. nih.gov Certain compounds, such as 7i and 8e , demonstrated significant inhibition of not only TNF-α and IL-6 but also cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS) expression in these stimulated macrophages. nih.gov Further research has also highlighted that a synthetic arvelexin analog, 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA), significantly inhibits the release of PGE2, NO, TNF-α, and IL-6 in LPS-induced macrophages. nih.gov The mechanism of action for 7-HMIA involves the suppression of microsomal prostaglandin E synthase (mPGES-1) mRNA stability and the inhibition of the PI3K/Akt-mediated NF-κB pathway. nih.gov

To understand the relationship between the chemical structure of the synthesized indole-2-one derivatives and their observed anti-inflammatory activity, a quantitative structure-activity relationship (QSAR) analysis was conducted. nih.gov The analysis revealed that for the indole-2-one series, a high molecular polarizability and a low lipid/water partition coefficient (ALogP) were favorable for potent anti-inflammatory activity. nih.gov This finding provides valuable insights for the future design and optimization of this class of compounds.

The promising in vitro results for some of the synthesized derivatives led to further investigation in in vivo models of acute inflammation. Compound 7i , a member of the indole-2-one series, was shown to provide significant protection against LPS-induced septic death in mice. nih.gov This suggests that these novel indole-2-one compounds hold potential as therapeutic agents for the treatment of acute inflammatory diseases such as sepsis, a condition characterized by a high mortality rate due to a systemic inflammatory response. nih.gov

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a well-known derivative of a pyranocarboxylic acid that is structurally related to the this compound scaffold. Its chemical name is (±) 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid. The core structure contains an ethyl group at the 7-position of the indole (B1671886) ring system, which is crucial for its activity. Etodolac is used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. The development and success of Etodolac underscore the therapeutic potential of compounds containing the this compound moiety.

Anticancer and Antitumor Properties

The indole scaffold is a key structural component in numerous natural and synthetic compounds with demonstrated anticancer and antitumor activities. rsc.orgopenmedicinalchemistryjournal.comuniba.it Research into derivatives of this compound has revealed their potential as a promising class of compounds for cancer therapy. chemimpex.com

One area of investigation involves the synthesis of duocarmycin analogues. Duocarmycins are a class of natural products with potent antitumor activity. Researchers have explored the cyclization of aryl free radicals at the C-7 position of N-allylic and N-propargylic substituted ethyl 7-haloindole-2-carboxylates to create pyrroloquinoline derivatives, which are seco-analogues of the duocarmycin structure (seco-PQC). mdpi.com This approach provides a pathway to novel compounds with potential cytotoxic activity.

In another study, a series of indole and pyranoindole derivatives were synthesized and evaluated for their antitumor properties. uniba.it Among the synthesized compounds, one derivative, referred to as compound 7 , which contains a pent-2-ynoyl group, exhibited significant antitumor activity against the HeLa cervical cancer cell line with an IC50 value of 7.20 μM. uniba.it The mechanism of action was determined to be the inhibition of tubulin polymerization, similar to the action of the well-known anticancer drug Vinblastine. uniba.it Importantly, this compound did not show cytotoxicity against non-tumoral cells. uniba.it

Furthermore, spiro-oxindole hybrids containing an indole moiety have been synthesized and screened for their in vitro anticancer effects against various cancer cell lines, including colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and prostate cancer (PC-3). researchgate.net One of these compounds, compound (17) , demonstrated high selectivity and cytotoxicity against the HCT-116 colon cancer cell line. researchgate.net

The following table provides a summary of selected this compound derivatives and their reported biological activities.

| Compound/Derivative | Biological Activity | Research Focus |

| Indole-2-one and 7-aza-2-oxindole derivatives | Anti-inflammatory | Inhibition of TNF-α, IL-6, COX-2, iNOS |

| Compound 7i | Anti-inflammatory | Protection against LPS-induced sepsis |

| Etodolac | Anti-inflammatory | Treatment of osteoarthritis and rheumatoid arthritis |

| Pyrroloquinoline derivatives (seco-PQC) | Anticancer (potential) | Duocarmycin analogues |

| Compound 7 (pent-2-ynoyl indole derivative) | Anticancer | Inhibition of tubulin polymerization |

| Compound (17) (spiro-oxindole hybrid) | Anticancer | Selective cytotoxicity against colon cancer cells |

Duocarmycin Analogues and Cytotoxicity

The duocarmycins are a class of exceptionally potent natural antitumor antibiotics first isolated from Streptomyces bacteria. adcreview.com Their extreme cytotoxicity is a subject of great interest, and they function as DNA minor groove binding alkylating agents. adcreview.comnih.gov By binding to the minor groove of DNA, they cause irreversible alkylation, which disrupts the nucleic acid architecture and leads to cell death. adcreview.com This mechanism is effective at any phase of the cell cycle, making them potent cytotoxic agents with picomolar-range activity. adcreview.com

In the quest for novel and improved anticancer agents, researchers have designed and synthesized analogues of duocarmycin. One strategy involved creating a new class of duocarmycin analogues by generating aryl free-radicals at the C-7 position of ethyl indole-2-carboxylates. nih.gov This process, using molecules bearing N-allyl and propargylic groups, prompted an intramolecular cyclization to create formal ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives. nih.gov This innovative approach aimed to explore the importance of the carboxamido moiety for the biological activity of the natural products. nih.gov The cytotoxicity of duocarmycin analogues is significant, with studies on related structures showing that substitutions on the indole ring can enhance cytotoxic potency by over 1000-fold, achieving IC50 values in the 2-3 pM range. google.com

Haspin Inhibitors

Haspin, a divergent serine/threonine kinase, has emerged as a significant target in cancer therapy due to its role in regulating the mitotic phase of the cell cycle. acs.orgnih.govnih.gov The development of selective Haspin inhibitors is a key area of research, though many early inhibitors suffered from poor kinase selectivity. nih.gov

A recent study detailed the development of a new series of potent and selective Haspin inhibitors based on a substituted indole scaffold. acs.orgresearchgate.net The research began with an indole compound, INDO 11M, which was identified as a multitarget kinome inhibitor. acs.orgnih.gov Through a de novo structure-based in-silico design, researchers generated a library of derivatives, taking into account the Asp-Tyr-Thr (DYT) motif essential for ATP binding in the Haspin kinase. acs.orgnih.gov

Following the computational design, a series of 29 derivatives were synthesized and evaluated for their ability to inhibit Haspin using a Fluorescence Resonance Energy Transfer (FRET) analysis. acs.org The screening identified 22 bioactive compounds, with eight showing nanomolar potencies and fourteen exhibiting micromolar potencies. acs.org Among these, compounds 47 and 60 emerged as the most promising inhibitors based on comprehensive in-cell investigations. acs.orgnih.gov

| Compound | Haspin Inhibitory Activity (FRET) | Notes |

|---|---|---|

| INDO 11M | IC50 = 5.7 ± 0.7 nM | Initial multitarget hit compound. acs.org |

| Compound 47 | Subnanomolar inhibitory activity | Identified as a most promising inhibitor. acs.orgnih.gov |

| Compound 60 | Subnanomolar inhibitory activity | Identified as a most promising inhibitor; high selectivity. acs.orgnih.gov |

A crucial aspect of developing new anticancer agents is their ability to work in concert with existing chemotherapies. The most promising Haspin inhibitors, compounds 47 and 60 , were tested for synergistic activity with paclitaxel (B517696), a widely used chemotherapeutic agent. acs.orgresearchgate.net In both 2D and 3D (HeLa spheroid) cellular models, the co-administration of these inhibitors with paclitaxel demonstrated a significant synergistic effect, resulting in a twofold improvement in the antitumor activity of paclitaxel. acs.orgnih.govresearchgate.net This synergy highlights the potential of Haspin inhibitors to enhance the efficacy of established cancer treatments. acs.orgnih.gov

Selectivity is a critical attribute for a kinase inhibitor to minimize off-target effects. Compound 60 underwent extensive kinase selectivity profiling against a panel of 70 different kinases. acs.orgnih.govresearchgate.net The results were remarkable, showing that the compound was highly selective for Haspin. acs.orgnih.govresearchgate.net This high degree of selectivity is a significant advancement, as many previous Haspin inhibitors were limited by their lack of specificity. nih.gov An optimized inhibitor in a separate study, AnnH75, also showed haspin/GSG2 as one of its only off-targets in a panel of 300 kinases, underscoring the challenge and importance of achieving selectivity. plos.org

Other Indole-Based Anticancer Agents

The indole scaffold is a versatile base for a wide range of anticancer agents, including clinically approved drugs like alectinib (B1194254) and sunitinib. mdpi.comresearchgate.net Research has extended to various derivatives, including those based on this compound.

One such derivative, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) , was reported to arrest cell growth in non-small cell lung cancer (NSCLC) cell lines. mdpi.com The compound induced its anticancer effects through the disruption of the mitochondrial membrane potential and DNA damage, ultimately leading to apoptosis. mdpi.com

| Cell Line | IC50 Value (48h treatment) |

|---|---|

| A549 | 8 μM mdpi.com |

| H460 | 8 μM mdpi.com |

Antimicrobial and Anti-tubercular Activities

Indole derivatives are also recognized for their potential as anti-infective agents, with research exploring their efficacy against various pathogens, including Mycobacterium tuberculosis. nih.govmdpi.comopenmedicinalchemistryjournal.com

While direct studies on the antimicrobial properties of this compound are limited, research on related substituted indoles and similar heterocyclic structures provides valuable insights. For instance, a series of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates were screened for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. japsonline.com Several compounds in this series, featuring various functional groups on the indolizine (B1195054) nucleus, were found to be active. japsonline.com

Furthermore, another study identified (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- google.comCurrent time information in גולן, IL.oxazepino[6,5,4-hi]indol-1-one , a 7-substituted indole derivative, as having good antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) value of 0.2 µg/mL. nih.gov These findings suggest that the 7-position of the indole ring is a viable site for modification to develop new anti-tubercular agents.

Neuroprotective Effects

The potential of this compound derivatives to protect nerve cells is an active area of research. nih.gov Some indole derivatives have been studied for their neuroprotective effects, which may be linked to their ability to modulate cellular stress response pathways. ontosight.ainih.gov Studies have explored the use of 7-azaindole (B17877) derivatives, which are structurally similar to this compound, in the context of neurodegenerative conditions like Alzheimer's disease. researchgate.net These compounds have shown a neuroprotective profile in various in vitro models of neurodegeneration. researchgate.net Specifically, they have demonstrated a protective effect against the neurotoxin okadaic acid in human neuroblastoma cell cultures. researchgate.net Furthermore, some indole-phenolic hybrid compounds have shown the ability to protect cells from the toxic effects of hydrogen peroxide and the amyloid-beta peptide, which are implicated in Alzheimer's disease. nih.gov

Antioxidant Activity

Many indole derivatives are recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the indole ring that allows it to act as a free radical scavenger. up.pt Research has shown that various indole derivatives can effectively scavenge reactive oxygen species (ROS). up.pttandfonline.com For instance, some melatonin-based indole analogues have demonstrated significant antioxidant activity, in some cases greater than melatonin (B1676174) itself. tandfonline.com The antioxidant mechanism is believed to be a key component of the anti-inflammatory and neuroprotective effects observed in some indole compounds. tandfonline.com Studies on specific 7-substituted indole derivatives have shown that they can inhibit the production of nitric oxide (NO), a molecule that can contribute to oxidative stress at high levels. bohrium.com The antioxidant potential of indole derivatives has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. tandfonline.comtandfonline.com

Mechanism of Action Studies (e.g., Molecular Docking)

To understand how this compound derivatives exert their biological effects, researchers employ techniques like molecular docking. This computational method predicts the binding orientation of a molecule to a target protein, providing insights into its mechanism of action. mdpi.com For example, molecular docking studies have been used to investigate the interaction of indole derivatives with enzymes like cyclooxygenase (COX) and cyclin-dependent kinase 5 (CDK5). mdpi.comisfcppharmaspire.com In one study, docking simulations of indole derivatives into the active site of the CDK5 enzyme revealed binding energies that suggested a spontaneous and favorable interaction. mdpi.com Similarly, docking studies on other indole derivatives have shown their potential to bind to the active sites of COX-1 and COX-2 enzymes, which are involved in inflammation. isfcppharmaspire.com These studies help to elucidate the structure-activity relationships, indicating how the chemical structure of the derivatives influences their biological activity. nih.gov

Toxicity and Safety Profiles (e.g., Hepatotoxicity)

The safety profile of any potential therapeutic agent is of paramount importance. For indole derivatives, research into their toxicity is ongoing. Some studies have noted that certain structural features of indole-related compounds might contribute to toxicity. For example, hepatotoxicity (liver damage) has been associated with some heterocyclic compounds. researchgate.netnih.gov The introduction of specific chemical groups can influence a compound's toxicity. researchgate.net Preliminary safety evaluations are often conducted using cell-based assays to assess cytotoxicity. uniba.itdovepress.com For example, the cytotoxicity of newly synthesized indole derivatives has been tested on various cancer cell lines and non-tumoral cells. uniba.it While some indole derivatives have shown low toxic effects in specific contexts, it is an area that requires thorough investigation for each new compound. openmedicinalchemistryjournal.com For this compound itself, safety data sheets indicate it can cause serious eye damage. chemicalbook.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies

The synthesis of 7-ethylindole has been approached through various methodologies, ranging from classical reactions to more innovative, process-intensified strategies. A prominent method involves the catalytic dehydrocyclization of 2,6-diethylaniline (B152787). This process, when followed by a partial hydrogenation step, yields this compound with high selectivity. google.comgoogle.com One patented process achieves up to 78% conversion of 2,6-diethylaniline and a 67% selectivity for this compound. google.com

Another significant strategy is a vapor-phase synthesis utilizing 2-ethylaniline (B167055) and ethylene (B1197577) glycol. researchgate.net A proposed three-step reaction pathway for this method includes the dehydrogenation of ethylene glycol to 2-hydroxyacetaldehyde, followed by N-alkylation of 2-ethylaniline to form a Schiff's base, which then cyclizes to produce this compound. researchgate.net

The classic Fischer indole (B1671886) synthesis, which traditionally uses a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions, remains a foundational method for producing the indole core. wikipedia.org Its application has been specifically noted in the synthesis of 7-ethyltryptophol, a derivative of this compound. acs.org Modifications to this classic method, such as the Buchwald modification, employ palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the reaction's scope. wikipedia.org